molecular formula C13H14FN3O3 B3158956 ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860651-06-5

ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B3158956
CAS No.: 860651-06-5
M. Wt: 279.27 g/mol
InChI Key: UJOQOYLNCVSAHO-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 860651-06-5) is a 1,2,4-triazole derivative with the molecular formula C₁₃H₁₄FN₃O₃ and a molecular weight of 279.27 g/mol . The compound features a 4-fluorophenyl substituent at the 4-position of the triazole ring, a methyl group at the 3-position, and an ethyl acetate moiety linked via a methylene bridge. Its purity is typically >90%, and it is synthesized through reactions involving α-halogenated esters and triazole precursors under protic conditions .

1,2,4-Triazole derivatives are widely studied for their antimicrobial, antifungal, and herbicidal activities.

Properties

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOYLNCVSAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136026
Record name Ethyl 4-(4-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole-1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860651-06-5
Record name Ethyl 4-(4-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860651-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

  • Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and aldehydes.

  • Substitution Products: Various substituted triazoles and derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate exhibits potential as a bioactive compound in drug development. Its structural features suggest activity against several biological targets:

  • Antimicrobial Activity : The triazole ring is known for its antifungal properties. Studies have indicated that derivatives of triazoles can inhibit the growth of various fungal pathogens, making this compound a candidate for antifungal drug development .
  • Anticancer Properties : Research has shown that compounds containing triazole moieties can exhibit anticancer activities by interfering with cancer cell proliferation and inducing apoptosis. This compound could potentially be explored for its effects on specific cancer cell lines .

Agricultural Applications

The compound also shows promise in agricultural chemistry, particularly as a pesticide or herbicide:

  • Pesticidal Activity : The presence of the fluorophenyl group enhances the lipophilicity of the molecule, which may improve its penetration into plant tissues and increase its effectiveness as a pesticide. Studies have indicated that similar triazole compounds can act as effective fungicides against crop diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Triazole RingEnhances antifungal and anticancer activity
Fluorophenyl SubstitutionIncreases lipophilicity and biological activity
Acetate GroupImproves solubility and bioavailability

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in various applications:

  • Antifungal Efficacy : A study demonstrated that triazole compounds showed significant inhibition against Candida albicans, suggesting that this compound could be a promising candidate for antifungal therapy .
  • Pesticide Development : Research on similar triazole derivatives has led to the development of new fungicides that effectively control plant pathogens while being environmentally friendly .
  • Cancer Research : Preliminary studies have indicated that triazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Mechanism of Action

The mechanism by which ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to specific receptors, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and aromatic groups. Key analogs include:

Table 1: Structural Comparison of Ethyl 2-[4-(4-Fluorophenyl)-3-Methyl-5-Oxo-1,2,4-Triazol-1-yl]Acetate and Analogs
Compound Name (CAS) Substituent on Triazole Ring Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound (860651-06-5) 4-(4-Fluorophenyl) C₁₃H₁₄FN₃O₃ 279.27 Reference compound
Ethyl 2-[4-(3-Fluorophenyl)-3-Methyl-5-Oxo-... (1260379-21-2) 4-(3-Fluorophenyl) C₁₃H₁₄FN₃O₃ 279.27 Fluorine position on phenyl (meta vs. para)
Ethyl 2-[4-(4-Methylphenyl)-3-Methyl-5-Oxo-... (860785-39-3) 4-(4-Methylphenyl) C₁₄H₁₇N₃O₃ 275.30 Methyl group replaces fluorine; increased lipophilicity
Ethyl 2-[4-(3-Chlorophenyl)-3-Methyl-5-Oxo-... (860786-50-1) 4-(3-Chlorophenyl) C₁₃H₁₄ClN₃O₃ 295.72 Chlorine (electron-withdrawing) vs. fluorine

Key Observations :

  • Substituent Position : The para-fluorophenyl group in the target compound may enhance electronic effects (e.g., dipole interactions) compared to meta-substituted analogs .
  • Lipophilicity : The 4-methylphenyl analog (860785-39-3) has higher hydrophobicity (logP), which could improve membrane permeability .

Yield and Conditions :

  • Yields for triazole derivatives range from 60–85%, depending on substituent reactivity .
  • Chlorophenyl analogs may require longer reaction times due to steric hindrance .

Physicochemical Properties

Property Target Compound 3-Fluorophenyl Analog 4-Methylphenyl Analog
logP* ~1.8 (predicted) ~1.8 ~2.3
Solubility Low in water; soluble in ethanol/DMSO Similar Lower aqueous solubility
Stability Stable under inert conditions Comparable More stable due to methyl group

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and its potential as a therapeutic agent.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a 4-fluorophenyl group and a triazole ring, which are critical for its biological activity. The synthesis typically involves the reaction of various precursors under controlled conditions to yield the desired product with high purity. For instance, one synthetic route involves the condensation of ethyl acetoacetate with hydrazine derivatives to form triazole derivatives .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses moderate to potent activity against various bacterial strains, including:

Bacterial Strain Activity (MIC μg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis64
Pseudomonas aeruginosa32

These results indicate that the compound may inhibit bacterial growth effectively and could be developed into a therapeutic agent for treating bacterial infections .

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. This compound has been tested against common fungal pathogens. The compound showed promising results against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 μg/mL .

Anticancer Properties

Research has indicated that compounds containing the triazole moiety can exhibit anticancer effects. This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it could significantly reduce cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines at concentrations as low as 10 μM .

The biological activity of this compound is attributed to its ability to interfere with key biological processes in microorganisms and cancer cells. The triazole ring acts as a potent inhibitor of enzyme systems essential for cell growth and replication. For instance:

  • Inhibition of Ergosterol Synthesis : In fungi, triazoles inhibit the enzyme lanosterol demethylase (CYP51), disrupting ergosterol synthesis and compromising cell membrane integrity.
  • DNA Interference : The compound may also interact with DNA or RNA synthesis pathways in cancer cells, leading to apoptosis.

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

  • Antibacterial Study : A study published in Chemistry Letters found that a series of triazole derivatives exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Antifungal Research : Research highlighted in PMC demonstrated that modifications in the triazole structure could enhance antifungal potency against resistant strains of Candida spp. .
  • Cytotoxicity Assay : An investigation into the cytotoxic effects on cancer cells indicated that compounds similar to this compound could induce apoptosis via mitochondrial pathways .

Q & A

Q. How can the synthesis of this compound be optimized for improved yield?

  • Methodological Answer : Synthesis optimization can be achieved by varying reaction parameters such as reaction time, temperature, and stoichiometry. For example, demonstrates that NaBH₄-mediated reduction in absolute ethanol under reflux (4 hours) yields 69–81% for analogous triazolone derivatives . Adjusting solvent polarity (e.g., ethanol vs. methanol) or using alternative reductants (e.g., LiAlH₄) may further enhance yield. Purification via fractional recrystallization (e.g., ethanol/water mixtures) can isolate the product effectively .

Q. What spectroscopic techniques are most reliable for structural characterization?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazolone ring vibrations .
  • ¹H-NMR : Key signals include the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize antimicrobial activity assays (e.g., broth microdilution against S. aureus or E. coli) and cytotoxicity testing (e.g., MTT assay on mammalian cell lines). highlights similar triazolones showing moderate activity, suggesting structure-activity relationship (SAR) studies with halogenated analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction at low temperature (100 K) provides precise bond lengths and angles. For example, and report triazole derivatives with R-factors ≤ 0.036, achieved by refining data-to-parameter ratios >15:1 . Co-crystallization with heavy atoms (e.g., iodine) may enhance diffraction quality.

Q. What strategies address contradictions in spectroscopic data for triazolone derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine ¹³C-NMR, DEPT, and HSQC to assign carbons unambiguously.
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian09) to identify discrepancies .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm triazole ring protonation states .

Q. How can the stability of this compound under physiological conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat at 40–60°C and analyze by TLC for decomposition products.
  • Photostability : Expose to UV light (320–400 nm) and track changes in UV-Vis spectra .

Q. What mechanistic insights can molecular docking provide for its biological activity?

  • Methodological Answer : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., triazolone C=O with active-site residues) and hydrophobic interactions (fluorophenyl group). Compare with co-crystal structures of inhibitors from .

Q. How does the fluorophenyl group influence electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Calculate electron density maps to assess the electron-withdrawing effect of fluorine (e.g., Hammett σₚ value ~0.06) .
  • Comparative Synthesis : Replace fluorophenyl with non-fluorinated aryl groups (e.g., phenyl, chlorophenyl) and measure reaction kinetics (e.g., SNAr substitution rates) .

Q. What SAR trends emerge when modifying the triazolone core for enhanced activity?

  • Methodological Answer : Synthesize analogs with:
  • Substituent Variation : Replace 3-methyl with bulkier groups (e.g., cyclopropyl, ) .
  • Heteroatom Substitution : Introduce sulfur (thione) or selenium analogs () .
    Test against biological targets and correlate logP values (via HPLC) with activity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of triazolone derivatives?

  • Methodological Answer :
  • Standardized Assays : Use CLSI guidelines to ensure consistent MIC measurements across studies .
  • Strain-Specificity : Test against isogenic bacterial strains (e.g., efflux pump-deficient mutants) to isolate resistance mechanisms .
  • Meta-Analysis : Compare data from (69% yield for 4f vs. 81% for 5a) to identify substituent-dependent trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

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